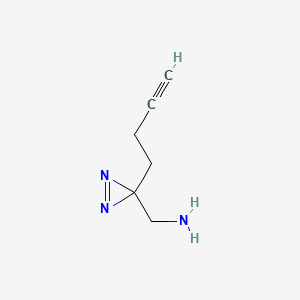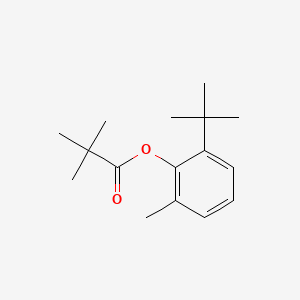
(2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate is an organic compound known for its antioxidant properties. This compound is often used in various industries, including food preservation, cosmetics, and pharmaceuticals, due to its ability to prevent oxidation and extend the shelf life of products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate typically involves the esterification of (2-Tert-butyl-6-methylphenol) with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced reaction control and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it back to its phenol precursor.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Produces various carboxylic acids and ketones.
Reduction: Yields (2-Tert-butyl-6-methylphenol).
Substitution: Results in the formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
(2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Acts as an antioxidant in biological studies to protect cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in various diseases.
Industry: Utilized in the production of cosmetics and food products to enhance shelf life and stability.
Wirkmechanismus
The antioxidant properties of (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate are primarily due to its ability to scavenge free radicals. The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This mechanism involves the stabilization of the phenoxy radical formed during the reaction .
Vergleich Mit ähnlichen Verbindungen
2-tert-Butyl-6-methylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with a similar structure but different functional groups.
2-tert-Butyl-6-methylphenol, methyl ether: A derivative with altered solubility and reactivity.
Uniqueness: (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its phenol and ether counterparts. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
Eigenschaften
CAS-Nummer |
54644-45-0 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
(2-tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H24O2/c1-11-9-8-10-12(15(2,3)4)13(11)18-14(17)16(5,6)7/h8-10H,1-7H3 |
InChI-Schlüssel |
RFKJXEOIJVMKNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



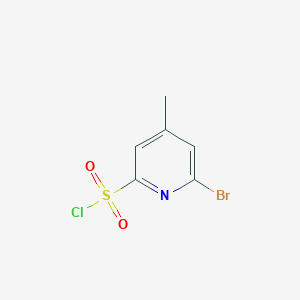
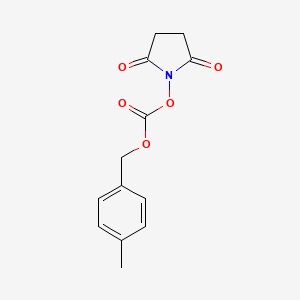
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)

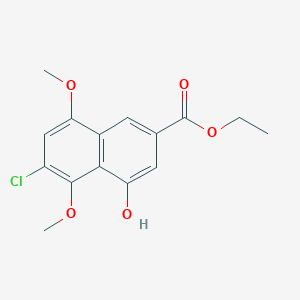
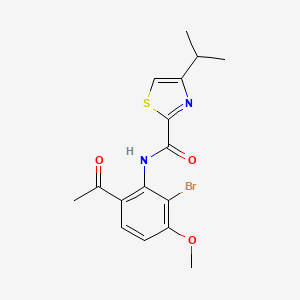
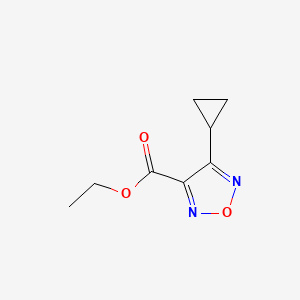
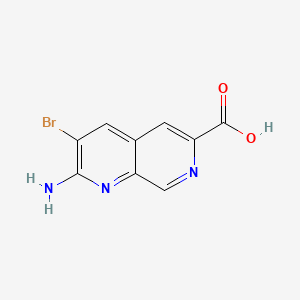

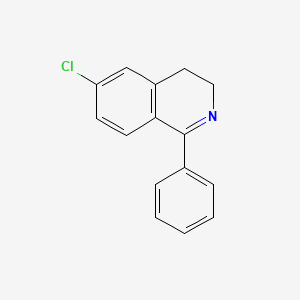

![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
